N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Description
The compound N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine features a piperidine core substituted with a methyl-linked 4,5-dimethyl-1,2,4-triazole moiety at the 1-position and a pyridine ring at the 3-position. The pyridine is further modified with a trifluoromethyl group at C3 and an N-methylamine group at C2. This structure combines three pharmacologically relevant motifs:
- Piperidine: Enhances lipophilicity and bioavailability .
- Trifluoromethylpyridine: Improves electron-withdrawing effects and membrane permeability .
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with compounds targeting central nervous system (CNS) receptors, kinases, or antimicrobial agents .
Properties
IUPAC Name |
N-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N6/c1-12-22-23-15(24(12)2)11-26-9-5-6-13(10-26)25(3)16-14(17(18,19)20)7-4-8-21-16/h4,7-8,13H,5-6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQCPOMAVKKDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a compound that exhibits significant biological activities, particularly in antimicrobial and antifungal domains. The structural components of this compound include a triazole ring, a piperidine moiety, and a trifluoromethyl-pyridine segment, which contribute to its pharmacological properties.
Synthesis and Structure
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the triazole ring through cyclization reactions and subsequent modifications to introduce the piperidine and pyridine groups. The structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit broad-spectrum antimicrobial activity. For instance:
| Compound | Activity | Target Organisms | Reference |
|---|---|---|---|
| Triazole derivatives | Antibacterial | Staphylococcus aureus, E. coli | |
| Triazole derivatives | Antifungal | Candida spp., Aspergillus spp. |
The mechanism of action often involves the inhibition of essential enzymes in microbial cells, such as those involved in cell wall synthesis or metabolic pathways.
Case Studies
- Antifungal Activity : A series of 1,2,4-triazole derivatives were synthesized and evaluated for their antifungal activities against various fungal strains. The results indicated that modifications on the triazole ring significantly enhanced the antifungal potency compared to standard treatments like fluconazole .
- Antibacterial Activity : In another study focusing on the antibacterial properties of similar compounds, it was found that the introduction of a piperidine moiety improved the overall efficacy against resistant strains of bacteria. This was attributed to better membrane permeability and interaction with bacterial ribosomes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be explained through its structure:
- Triazole Ring : Known for its role in inhibiting fungal growth by disrupting ergosterol synthesis.
- Piperidine Moiety : Enhances solubility and bioavailability.
- Trifluoromethyl Group : Increases lipophilicity and potentially enhances binding to biological targets.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds similar to N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine exhibit significant inhibitory effects against various bacterial and fungal strains. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in the biosynthesis of nucleic acids or cell wall components in microorganisms.
- Case Studies : In vitro studies have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
Recent studies have explored the anticancer properties of triazole derivatives. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis presents a promising avenue for cancer treatment.
- Research Findings : Compounds with similar structures have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
- Targeting Mechanisms : The interaction with specific receptors or enzymes may lead to the induction of apoptosis in malignant cells .
CNS Activity
The piperidine moiety suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.
- Neuropharmacological Studies : Animal models have indicated that triazole-piperidine derivatives can influence serotonin and dopamine pathways, suggesting potential use in treating depression or anxiety disorders .
Fungicides
The antifungal properties of triazoles make them suitable candidates for agricultural applications as fungicides.
- Efficacy Against Plant Pathogens : Field studies have shown that triazole-based compounds effectively control fungal diseases in crops such as wheat and barley .
- Mechanism : These compounds typically inhibit ergosterol biosynthesis in fungi, disrupting cell membrane integrity .
Polymer Chemistry
Triazole compounds are utilized in the development of advanced materials due to their unique chemical properties.
- Synthesis of Functional Polymers : The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties.
- Nanocomposites : Research is ongoing into using these compounds as additives in nanocomposite materials for improved performance in various applications .
Chemical Reactions Analysis
Functionalization of the Piperidine Scaffold
The piperidine ring is modified via alkylation or reductive amination to introduce the triazole-methyl group:
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Alkylation : Intermediate 25 (2-(3,4-dichlorobenzyl)hydrazinecarbothioamide) reacts with formic acid to form triazole-thiol 27 (82% yield) .
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Reductive Amination : Piperidine derivatives coupled with triazole-methyl groups are synthesized using N-substituted hydrazinecarbothioamides and alkyl halides under basic conditions (e.g., Et<sub>3</sub>N or NaH) .
Trifluoromethylpyridine Incorporation
The trifluoromethylpyridine moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling:
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Cross-Coupling : Analogous compounds use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to pyridine cores. For example, 3-(trifluoromethyl)pyridin-2-amine is synthesized via coupling of 2-chloro-3-(trifluoromethyl)pyridine with methylamine .
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Direct Functionalization : Trifluoromethyl groups are introduced using CF<sub>3</sub> sources (e.g., Togni’s reagent) under radical or ionic conditions .
Key Reaction Pathways and Conditions
Mechanistic Insights
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Triazole Formation : Cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on a carbonyl carbon, followed by dehydration .
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Piperidine Coupling : Alkylation involves SN<sub>2</sub> displacement or Michael addition, depending on the electrophile .
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Trifluoromethyl Stability : The CF<sub>3</sub> group’s electron-withdrawing nature directs substitution to the pyridine’s meta position .
Biological Relevance
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Anticancer Activity : Triazolethiones inhibit cancer cell proliferation via thioredoxin reductase inhibition .
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Antifilarial Properties : Substituted thiadiazol-5-amines show macrofilaricidal effects (EC<sub>50</sub> < 100 nM) .
This compound’s synthesis leverages established triazole and piperidine functionalization strategies, with microwave methods offering efficiency gains. Further studies on its catalytic applications or biological targeting are warranted .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
*Estimated based on molecular formula.
Key Observations from Structural Comparisons
Heterocyclic Core Modifications
- Triazole vs. Pyrazole/Tetrazole: The 1,2,4-triazole in the main compound may offer better metabolic stability than pyrazoles (e.g., ) due to reduced susceptibility to oxidative metabolism. However, tetrazoles (e.g., ) typically exhibit superior stability in acidic environments .
Linker and Substituent Effects
- Sulfonyl vs. Methylene Linkers :
- Trifluoromethyl Positioning :
Piperidine/Piperazine Variations
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The trifluoromethyl group and piperidine core in the main compound suggest moderate logP (~2–3), favoring oral bioavailability compared to more polar analogs like .
- Solubility : The triazole and pyridine moieties may enhance aqueous solubility relative to purely aromatic systems (e.g., ).
Q & A
Basic: What synthetic strategies are commonly employed to synthesize this compound, and how can reaction conditions be optimized for improved yield?
Answer:
The synthesis typically involves multi-step reactions, including S-alkylation of triazole-thiol intermediates with alkyl halides in alkaline media (e.g., NaOH in methanol) at room temperature . For example, a piperidine-substituted triazole intermediate is first prepared, followed by coupling with a trifluoromethylpyridine moiety. Key optimization parameters include:
- Catalyst selection : Copper(I) bromide and cesium carbonate enhance coupling efficiency in heterocyclic systems .
- Solvent choice : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
- Temperature control : Reflux conditions (e.g., 35°C for 48 hours) ensure complete conversion while avoiding side reactions .
- Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) resolves regioselectivity challenges .
Advanced: How can researchers address discrepancies in NMR or HRMS data during structural validation?
Answer:
Contradictions in spectral data often arise from regioisomeric impurities or solvent artifacts . Methodological approaches include:
- 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity of the piperidine-triazole and pyridine subunits .
- High-resolution mass spectrometry (HRMS) to verify molecular formula accuracy (e.g., observed vs. calculated [M+H]+ ions) .
- Comparative analysis with structurally validated analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to identify characteristic shifts for the trifluoromethyl group .
- Crystallography : If crystalline, X-ray diffraction resolves ambiguities in substituent positioning .
Basic: What analytical techniques are critical for assessing purity and structural integrity?
Answer:
- 1H/13C NMR : Confirms absence of unreacted intermediates (e.g., residual alkyl halides) and quantifies regioselectivity .
- HPLC-MS : Detects low-level impurities (e.g., des-methyl byproducts) with a C18 column and acetonitrile/water gradient .
- Melting point analysis : Sharp melting ranges (e.g., 104–107°C) indicate high crystallinity and purity .
- Elemental analysis : Validates carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .
Advanced: What structural modifications enhance bioactivity, and how are binding interactions evaluated?
Answer:
Derivatives are designed to improve target affinity or metabolic stability :
- Triazole substituents : Introducing electron-withdrawing groups (e.g., CF3) enhances enzyme inhibition by polarizing the heterocyclic core .
- Piperidine flexibility : Replacing the piperidine with a morpholine ring alters conformational dynamics, impacting binding to kinases or GPCRs .
- Evaluation methods :
- Docking studies : Molecular modeling predicts interactions with active sites (e.g., hydrogen bonding with hinge regions) .
- Enzyme assays : IC50 measurements using fluorogenic substrates quantify inhibition potency .
- SAR analysis : Comparing analogs with varying substituents (e.g., methyl vs. ethyl on triazole) identifies critical pharmacophores .
Advanced: How can catalytic systems be optimized for large-scale synthesis while maintaining regioselectivity?
Answer:
Scaling up requires balancing cost , efficiency , and reproducibility :
- Catalyst loading : Reducing copper(I) bromide from 10 mol% to 5 mol% minimizes metal contamination without sacrificing yield .
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., alkylation) .
- In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progression in real time .
- Workflow design : Implementing orthogonal protection/deprotection steps (e.g., tert-butoxycarbonyl groups) prevents side reactions .
Basic: What are the common pitfalls in reproducing published synthetic protocols, and how can they be mitigated?
Answer:
Reproducibility issues often stem from:
- Ambiguous reaction descriptions : Protocols omitting stirring rates or solvent grades. Cross-referencing multiple sources (e.g., peer-reviewed papers vs. patents) clarifies critical details .
- Moisture sensitivity : Triazole intermediates hydrolyze in humid conditions; use anhydrous solvents and inert atmospheres .
- Scale-dependent kinetics : Adjust heating/cooling rates when transitioning from mg to kg scales .
Advanced: How do researchers design experiments to evaluate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Kinetic assays : Measure substrate turnover rates (e.g., UV-Vis spectroscopy for NADH depletion) under varied inhibitor concentrations to determine inhibition type (competitive/non-competitive) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for triazole-enzyme interactions .
- Mutagenesis studies : Replace key residues (e.g., catalytic lysine) to confirm binding site localization .
- Cellular assays : Combine with siRNA knockdowns to validate target engagement in live cells .
Basic: What computational tools are used to predict the compound’s physicochemical properties?
Answer:
- LogP calculation : Software like MarvinSketch estimates lipophilicity, critical for blood-brain barrier penetration .
- pKa prediction : ADMET predictors identify ionizable groups (e.g., piperidine nitrogen) affecting solubility .
- Density functional theory (DFT) : Models electronic effects of the trifluoromethyl group on reactivity .
Advanced: How can researchers resolve low yields in the final coupling step of the synthesis?
Answer:
- Reagent purity : Use freshly distilled alkyl halides to avoid deactivation by moisture .
- Microwave-assisted synthesis : Reduces reaction time from days to hours while improving yield by 15–20% .
- Alternative coupling agents : Replace cesium carbonate with KHMDS for sterically hindered intermediates .
Basic: What safety precautions are necessary when handling intermediates containing trifluoromethyl groups?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF during hydrolysis) .
- PPE : Acid-resistant gloves and goggles prevent skin/eye contact with corrosive reagents .
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
